molecular formula C4H5Br B13857149 1-(Bromomethyl)cyclopropene

1-(Bromomethyl)cyclopropene

Cat. No.: B13857149
M. Wt: 132.99 g/mol
InChI Key: VXFCXJZQHCQVMH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopropene is an organobromine compound with the chemical formula C₄H₇Br. It is a member of the cyclopropene family, characterized by a three-membered carbon ring with a bromomethyl group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

1-(Bromomethyl)cyclopropene can be synthesized through various methods. One common synthetic route involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N) yields bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.

Industrial production methods often involve the use of molecular bromine or copper(II) bromide for the bromination of ketones . These methods are scalable and economically viable for large-scale production.

Chemical Reactions Analysis

1-(Bromomethyl)cyclopropene undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, molecular bromine, and cyanogen bromide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)cyclopropene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopropene involves the formation of reactive intermediates during its chemical reactions. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the cyclopropene ring . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Bromomethyl)cyclopropene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropene ring structure, which imparts distinct reactivity and stability compared to its analogs.

Properties

Molecular Formula

C4H5Br

Molecular Weight

132.99 g/mol

IUPAC Name

1-(bromomethyl)cyclopropene

InChI

InChI=1S/C4H5Br/c5-3-4-1-2-4/h1H,2-3H2

InChI Key

VXFCXJZQHCQVMH-UHFFFAOYSA-N

Canonical SMILES

C1C=C1CBr

Origin of Product

United States

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